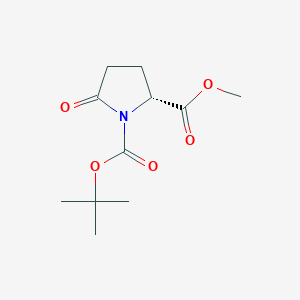

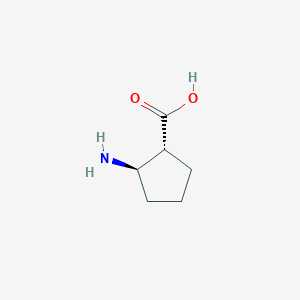

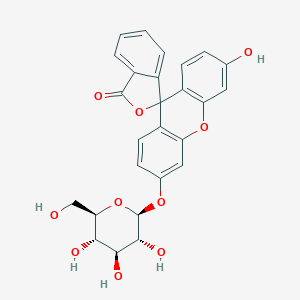

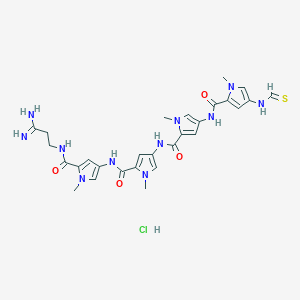

(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butyl acetate, a compound with a similar structure, is a clear, colorless liquid noted for its sweet, fruity odor reminiscent of apples or pears . It’s primarily used as a solvent in the production of lacquers and other surface coatings .

Synthesis Analysis

Butyl acetate is produced through esterification, a chemical reaction between acetic acid and butanol in the presence of a catalyst, often sulfuric acid . A metabolically engineered strain of Escherichia coli has been developed that efficiently converts glucose to butyl acetate .Molecular Structure Analysis

The molecular formula of butyl acetate is C6H12O2. It consists of four carbon atoms (the butyl group) linked to an acetate group . The butyl group gives the molecule its solvency power, while the acetate group is responsible for its characteristic sweet, fruity odor .Chemical Reactions Analysis

In the production of butyl acetate, a modified Clostridium CoA-dependent butanol production pathway is used to synthesize butanol which is then condensed with acetyl-CoA through an alcohol acetyltransferase .Physical And Chemical Properties Analysis

Butyl acetate has a molecular weight of 116.16 g/mol and a boiling point of 126.1°C . It is moderately soluble in water, but miscible with most organic solvents such as ethanol, ether, and chloroform .Safety And Hazards

Orientations Futures

The production of butanol, a compound similar to “(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate”, from biomass has received considerable research attention due to its advantages over ethanol . Several studies have focused on the production of butanol through the fermentation from raw renewable biomass .

Propriétés

IUPAC Name |

[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c1-4-14-11(15-5-2)6-10(7-12)8-16-9(3)13/h10-12H,4-8H2,1-3H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSFOZXONNJSBH-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(CO)COC(=O)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C[C@@H](CO)COC(=O)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928712 |

Source

|

| Record name | 4,4-Diethoxy-2-(hydroxymethyl)butyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate | |

CAS RN |

134665-24-0 |

Source

|

| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134665240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Diethoxy-2-(hydroxymethyl)butyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)